molecular formula C23H21N5O5S B11390224 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11390224
M. Wt: 479.5 g/mol
InChI Key: ZQPLTXWHHZURFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a structurally complex organic compound with a molecular weight of approximately 482.5 g/mol . Its core architecture includes a pyridazine ring substituted with a 4-oxo group, a sulfamoyl-linked phenyl group, and a 3,4-dimethyl-1,2-oxazole moiety. The 3-methylphenyl substituent at position 1 of the pyridazine ring further differentiates it from analogs with para-substituted aryl groups (e.g., 4-methylphenyl) .

Properties

Molecular Formula

C23H21N5O5S

Molecular Weight

479.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H21N5O5S/c1-14-5-4-6-18(13-14)28-12-11-20(29)21(25-28)22(30)24-17-7-9-19(10-8-17)34(31,32)27-23-15(2)16(3)26-33-23/h4-13,27H,1-3H3,(H,24,30)

InChI Key

ZQPLTXWHHZURFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of the oxazole ring and the sulfonamide linkage. The general synthetic route includes:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the oxazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Coupling with Pyridazine Derivative: The final step involves coupling the sulfonamide-oxazole intermediate with a pyridazine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide linkage, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazole N-oxides

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. For example, related oxadiazole derivatives have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The structural similarity suggests that this compound may exhibit comparable anticancer properties.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds containing oxazole and sulfamoyl groups have been investigated for their ability to inhibit lipoxygenase enzymes, which are involved in inflammatory processes . Molecular docking studies indicate that similar compounds can effectively bind to the active sites of these enzymes, suggesting a pathway for further exploration of anti-inflammatory applications.

Antibacterial and Antifungal Activities

Research into related compounds has demonstrated antibacterial and antifungal activities. For instance, derivatives with similar functional groups have been synthesized and evaluated for their efficacy against Gram-positive and Gram-negative bacteria . This opens avenues for investigating the antibacterial potential of this compound.

Case Studies and Research Findings

Several case studies have been documented regarding the synthesis and biological evaluation of compounds with similar structures:

  • Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and assessed their anticancer activity against different cell lines. The findings indicated that modifications in the molecular structure significantly influenced biological activity .
  • Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of similar compounds to target enzymes involved in inflammation. These studies suggest that the incorporation of specific functional groups enhances binding efficacy .
  • Antibiotic Activity : A series of compounds were tested for their antibiotic properties against multiple bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating a potential therapeutic application for infections .

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness arises from the synergistic integration of a pyridazine core, sulfamoyl bridge, and dimethyloxazole moiety. Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences Reference
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Pyridazine, sulfamoyl, 3-methylphenyl, dimethyloxazole Reference compound
N-{4-[sulfamoyl]phenyl}-2-fluorobenzamide Fluorinated benzamide, sulfamoyl Lacks pyridazine and oxazole; increased lipophilicity from fluorine
N-{2-Nitro-[4-(phenyl)-3-(dimethyloxazolin)]dihydropyridin} Nitro group, dimethyloxazoline Nitro substituent alters reactivity; no sulfamoyl linkage
N-{4-[2-(6-methoxypyrimidin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxoisoindol-2-yl)propanamide Pyrimidine ring, dioxoisoindole Replaces oxazole with pyrimidine; distinct electronic profile
N-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide Oxadiazole, difluorocyclohexyl, isonicotinamide Oxadiazole instead of oxazole; fluorinated cyclohexyl enhances stability

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : The 3-methylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. Fluorinated analogs (e.g., 2-fluorobenzamide derivative) exhibit higher logP values, favoring blood-brain barrier penetration but risking metabolic instability .
  • Metabolic Stability : The dimethyloxazole moiety in the target compound may resist oxidative metabolism compared to morpholine or pyrimidine-containing analogs, which are prone to N-dealkylation .
  • Bioavailability : Sulfamoyl-linked compounds generally show moderate oral bioavailability (30–50% in preclinical models), whereas carbamate or acetamide derivatives exhibit faster clearance due to esterase hydrolysis .

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H16N4O5SC_{18}H_{16}N_{4}O_{5}S, with a molecular weight of 416.4 g/mol. Its structure includes a pyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H16N4O5S
Molecular Weight416.4 g/mol
LogP2.7723
Polar Surface Area86.644 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit moderate to good antimicrobial activity. A study highlighted that various pyridazine derivatives were effective against a range of bacterial strains, suggesting that the target compound may share similar properties .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of key enzymes involved in inflammatory processes. For instance, studies on imidazo[1,2-b]pyridazine derivatives demonstrated significant inhibition of p38 MAP kinase, which plays a crucial role in the inflammatory response. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyridazine ring enhance inhibitory potency .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that certain pyridazine derivatives can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with DNA and modulation of cell cycle regulators .

Case Studies

  • Study on Pyridazine Derivatives : A comprehensive analysis was performed on various pyridazine derivatives to assess their efficacy against cancer cells. The results indicated that modifications in the sulfamoyl group significantly enhanced cytotoxicity against non-small-cell lung carcinoma (NSCLC) cells .
  • Inhibition of IKKβ : Another study focused on the development of imidazo[1,2-b]pyridazine derivatives as inhibitors of IKKβ, an important target in cancer therapy. The findings suggested that these compounds could effectively reduce TNFα production in THP-1 cells, highlighting their potential as anti-inflammatory agents .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key kinases involved in signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : It may bind to DNA or interfere with DNA repair mechanisms, contributing to its anticancer effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.